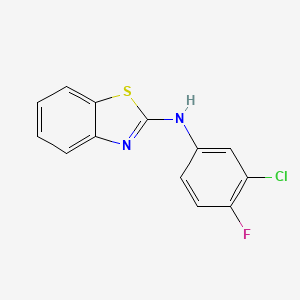
N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine, commonly known as CFM-2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFM-2 is a benzothiazole derivative that has been shown to inhibit the activity of a number of enzymes, including protein tyrosine phosphatases, which play important roles in a variety of cellular processes. In
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and autoimmune diseases. It has been shown to inhibit the activity of a number of protein tyrosine phosphatases, which are involved in the regulation of cellular signaling pathways. By inhibiting these enzymes, CFM-2 may be able to disrupt the growth and survival of cancer cells or modulate the immune system in autoimmune diseases.
作用機序
CFM-2 is a reversible inhibitor of protein tyrosine phosphatases, which are enzymes that play important roles in the regulation of cellular signaling pathways. By inhibiting these enzymes, CFM-2 can disrupt the activity of downstream signaling molecules, leading to a variety of cellular effects. For example, CFM-2 has been shown to induce apoptosis in cancer cells and modulate the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
CFM-2 has been shown to have a variety of biochemical and physiological effects, depending on the cellular context. In cancer cells, CFM-2 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy. In autoimmune diseases, CFM-2 has been shown to modulate the activity of immune cells and reduce inflammation. Additionally, CFM-2 has been shown to have effects on glucose metabolism and insulin signaling.
実験室実験の利点と制限
CFM-2 has several advantages for lab experiments, including its relatively small size, its reversible inhibition of protein tyrosine phosphatases, and its potential therapeutic applications. However, CFM-2 also has some limitations, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several future directions for research on CFM-2, including:
- Further studies on the mechanism of action of CFM-2, particularly in different cellular contexts
- Development of more potent and selective inhibitors of protein tyrosine phosphatases
- Exploration of the potential therapeutic applications of CFM-2 in other diseases, such as diabetes and neurodegenerative diseases
- Studies on the pharmacokinetics and pharmacodynamics of CFM-2 in animal models and humans
- Investigation of the potential toxicity and safety concerns associated with CFM-2
In conclusion, CFM-2 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its reversible inhibition of protein tyrosine phosphatases makes it a promising candidate for the treatment of cancer and autoimmune diseases. While there are still many questions to be answered about its mechanism of action and potential toxicity, CFM-2 represents an exciting area of research in the field of small molecule inhibitors.
合成法
CFM-2 can be synthesized using a variety of methods, but the most common method involves the reaction of 3-chloro-4-fluoroaniline with 2-aminobenzenethiol in the presence of a catalyst. The resulting product can then be purified using a variety of techniques, such as recrystallization or column chromatography.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2S/c14-9-7-8(5-6-10(9)15)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIZEGXPALQJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-fluorophenyl)-1,3-benzothiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
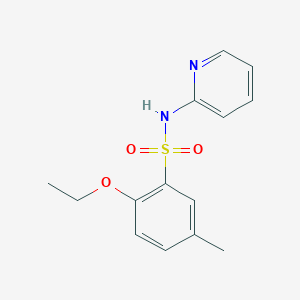
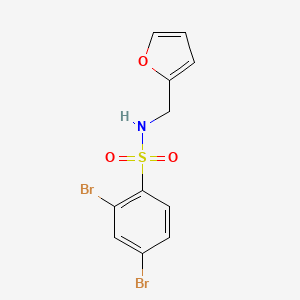


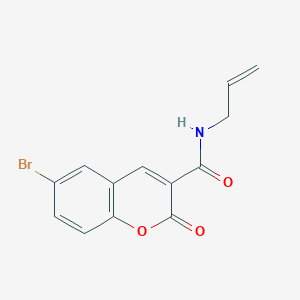

![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)

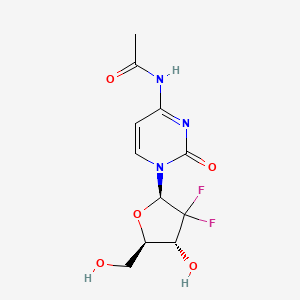
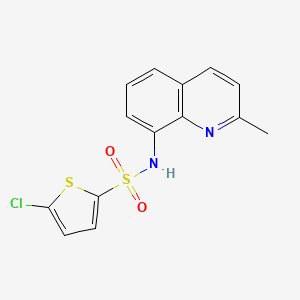
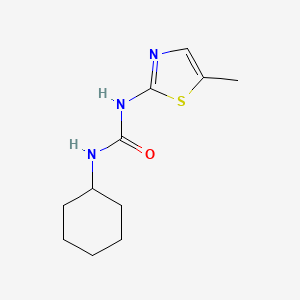
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)